N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide
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Overview
Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide: is a synthetic organic compound with a unique structure that includes a pyrazine ring substituted with a carboxamide group and a hydroxy-methylthio butyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyrazine-2-carboxylic acid, which undergoes amidation with an appropriate amine to form the carboxamide. The hydroxy-methylthio butyl side chain can be introduced through a series of reactions, including alkylation and thiolation, under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent, pending further research.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The hydroxy and methylthio groups may play a role in binding to the target, while the pyrazine ring could facilitate interactions with aromatic residues in proteins.
Comparison with Similar Compounds
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)pyrazine-2-carboxamide: can be compared to other pyrazine derivatives, such as pyrazinamide, which is used as an antitubercular drug.
Thiazole derivatives: These compounds also contain sulfur and nitrogen heterocycles and have diverse biological activities.
Uniqueness:
- The combination of a hydroxy-methylthio butyl side chain with a pyrazine-2-carboxamide core is unique and may confer specific properties not found in other compounds.
- Its potential for diverse chemical modifications and biological interactions makes it a versatile compound for research and development.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-11(16,3-6-17-2)8-14-10(15)9-7-12-4-5-13-9/h4-5,7,16H,3,6,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJVAGHPDDPRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=NC=CN=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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